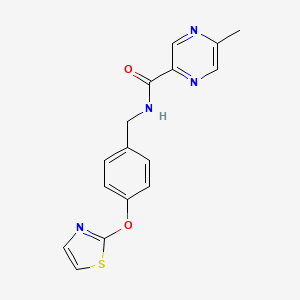

5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide is a synthetic organic compound that features a pyrazine ring substituted with a carboxamide group, a thiazole ring, and a benzyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Mechanism of Action

Target of Action

The compound “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide” contains a thiazole ring . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of Action

The mode of action of “this compound” would depend on its specific targets. Thiazole derivatives can interact with various enzymes and receptors in the body, leading to changes in cellular processes .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of “this compound”. Thiazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution and nucleophilic substitution .

Cellular Effects

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide may influence cell function in a variety of ways.

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Attachment of the Thiazole Ring to the Benzyl Group: The thiazole ring is then attached to the benzyl group through a nucleophilic substitution reaction.

Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately, often starting from 2,3-diaminopyrazine.

Coupling Reaction: The final step involves coupling the thiazole-benzyl intermediate with the pyrazine ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide) or electrophilic substitution using bromine in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities, respectively.

Pyrazine Derivatives: Compounds such as pyrazinamide and tiazofurin are known for their antitubercular and anticancer activities, respectively.

Uniqueness

5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other thiazole or pyrazine derivatives. Its ability to interact with multiple biological targets makes it a versatile compound for various research applications.

Biological Activity

5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a carboxamide group, a thiazole ring, and a benzyl group. Its IUPAC name is 5-methyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]pyrazine-2-carboxamide . The molecular formula is C16H16N4O2S, and it has a molecular weight of 348.39 g/mol.

Target and Mode of Action

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Thiazole derivatives are known to influence multiple biochemical pathways, which may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered cellular processes.

- Receptor Modulation : It could act on various receptors involved in inflammatory and cancer pathways.

Pharmacokinetics

The pharmacokinetic profile of the compound is influenced by its chemical structure. It is expected to have moderate solubility in organic solvents and varying solubility in water, which affects its absorption and distribution in biological systems.

Anti-inflammatory Properties

Research indicates that derivatives of thiazole, including this compound, exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown inhibitory activity against COX-2 with IC50 values around 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Thiazole derivatives have been documented to possess antimicrobial properties. Studies have demonstrated that compounds with thiazole rings can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Potential

The compound's structure suggests possible anticancer activity. Similar pyrazine-based compounds have shown efficacy in inhibiting cancer cell proliferation in vitro, making them candidates for further investigation as therapeutic agents against various cancers .

Table of Biological Activities

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| COX-2 Inhibition | 0.04 | |

| Antimicrobial | Varies | |

| Cancer Cell Growth Inhibition | Varies |

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of thiazole derivatives, researchers found that compounds similar to this compound significantly reduced cytokine production in stimulated immune cells. The study highlighted the compound's potential as an anti-inflammatory agent through its ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6 .

Properties

IUPAC Name |

5-methyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-11-8-19-14(10-18-11)15(21)20-9-12-2-4-13(5-3-12)22-16-17-6-7-23-16/h2-8,10H,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKKOYCLRFKRLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.